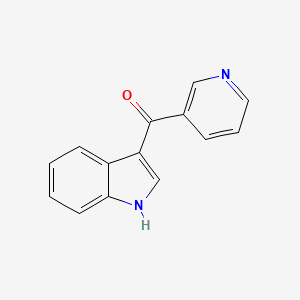

3-(pyridine-3-carbonyl)-1H-indole

Overview

Description

“1h-Indol-3-yl(pyridin-3-yl)methanone” is a synthetic compound that belongs to the group of synthetic cannabinoids . It has a molecular formula of C19H20N2O and a molecular weight of 292.3749 g/mol . The compound is part of a larger class of organic compounds known as 3-alkylindoles .

Synthesis Analysis

Indole derivatives have been synthesized for a variety of purposes due to their diverse biological activities . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “1h-Indol-3-yl(pyridin-3-yl)methanone” includes a pentyl group attached to an indole moiety, which is then attached to a pyridine moiety via a methanone group .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives .Scientific Research Applications

Structural Analysis and Synthesis

1h-Indol-3-yl(pyridin-3-yl)methanone, a complex organic compound, has been the subject of structural analysis and synthetic methodologies. Kloubert et al. (2012) described the methylation of a similar compound, demonstrating the structural complexity and the specific bonding angles in such molecules, which are essential for understanding their chemical properties and potential applications (Kloubert et al., 2012). Katritzky et al. (2004) explored the synthesis of bicycles with fused rings including pyrrole and indole, providing insights into innovative synthetic approaches for compounds like 1h-Indol-3-yl(pyridin-3-yl)methanone (Katritzky et al., 2004).

Anticancer Applications

A significant area of research for this compound is its potential in anticancer treatments. Khalilullah et al. (2022) synthesized indole-containing pyrazole analogs, demonstrating remarkable cytotoxic activities against various cancer cell lines. This highlights the potential of 1h-Indol-3-yl(pyridin-3-yl)methanone derivatives in cancer therapy (Khalilullah et al., 2022). Similarly, Mullagiri et al. (2018) synthesized and evaluated new conjugates of this compound for their antiproliferative activity, demonstrating significant activity against human cancer cell lines (Mullagiri et al., 2018).

Antimicrobial and Antibacterial Activity

The compound and its derivatives have also been studied for their antimicrobial and antibacterial properties. Kumar et al. (2012) synthesized a series of derivatives showing good antimicrobial activity, which could be relevant for developing new antibacterial agents (Kumar et al., 2012). Lynda (2021) conducted a study on pyrazole derivatives, showing moderate antibacterial activity, indicating the potential of 1h-Indol-3-yl(pyridin-3-yl)methanone in this field (Lynda, 2021).

Miscellaneous Applications

Other applications include its use in the synthesis of various heterocyclic compounds and exploration of its electronic properties. Al-Wabli et al. (2017) studied the vibrational and electronic properties of a bis-indolic derivative, which can provide a foundation for understanding the electronic aspects of 1h-Indol-3-yl(pyridin-3-yl)methanone (Al-Wabli et al., 2017).

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that indole derivatives, including 1h-Indol-3-yl(pyridin-3-yl)methanone, may have significant effects at the molecular and cellular levels.

Future Directions

The future directions for “1h-Indol-3-yl(pyridin-3-yl)methanone” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, compound 7d, a similar compound, has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .

Biochemical Analysis

Biochemical Properties

1h-Indol-3-yl(pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can act as an inhibitor of cytochrome P450, thereby affecting the metabolism of other substances in the body . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone has been shown to interact with certain receptors, such as the cannabinoid receptors, modulating their activity and influencing various physiological processes .

Cellular Effects

1h-Indol-3-yl(pyridin-3-yl)methanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Moreover, 1h-Indol-3-yl(pyridin-3-yl)methanone has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, such as adenosine triphosphate (ATP) synthase, which plays a crucial role in energy production .

Molecular Mechanism

The molecular mechanism of action of 1h-Indol-3-yl(pyridin-3-yl)methanone involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cytochrome P450 by binding to its active site, preventing the metabolism of other substrates . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone can activate certain signaling pathways, such as the MAPK pathway, by binding to and activating specific receptors . These interactions lead to changes in gene expression and cellular responses, ultimately influencing various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1h-Indol-3-yl(pyridin-3-yl)methanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and loss of activity . Long-term studies have shown that 1h-Indol-3-yl(pyridin-3-yl)methanone can have sustained effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1h-Indol-3-yl(pyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound shows a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

1h-Indol-3-yl(pyridin-3-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the cytochrome P450-mediated oxidation, where the compound is metabolized to form various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels in the body . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone can influence the activity of other metabolic enzymes, such as ATP synthase, altering energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of 1h-Indol-3-yl(pyridin-3-yl)methanone within cells and tissues involve several transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as the organic anion-transporting polypeptides (OATPs) . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of 1h-Indol-3-yl(pyridin-3-yl)methanone within tissues is also affected by its interactions with binding proteins, which can modulate its bioavailability and activity .

Subcellular Localization

The subcellular localization of 1h-Indol-3-yl(pyridin-3-yl)methanone plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of 1h-Indol-3-yl(pyridin-3-yl)methanone can affect its interactions with other biomolecules and its overall activity within the cell .

Properties

IUPAC Name |

1H-indol-3-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSFCQXFHXFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301415 | |

| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37128-48-6 | |

| Record name | NSC143229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

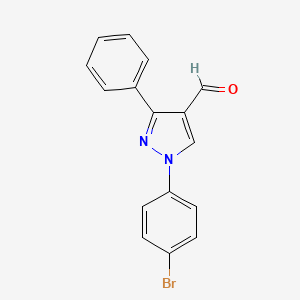

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)